Beryllium;dihypofluorite

説明

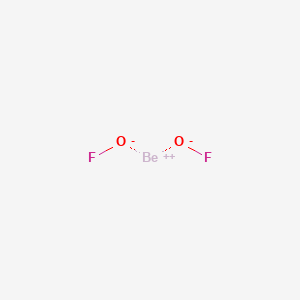

Beryllium fluoride (BeF₂) is a covalent inorganic compound characterized by its high solubility in water and unique coordination chemistry. It is synthesized via the reaction of beryllium oxide with hydrofluoric acid, forming a tetrahedral [BeF₄]²⁻ complex in aqueous solutions . BeF₂ exhibits structural flexibility under high pressure, adopting novel polymorphic phases distinct from other group II difluorides . Its high electronegativity and small ionic radius enable strong orbital overlap with ligands, influencing its reactivity and applications in materials science .

特性

CAS番号 |

63990-88-5 |

|---|---|

分子式 |

BeF2O2 |

分子量 |

79.008 g/mol |

IUPAC名 |

beryllium;dihypofluorite |

InChI |

InChI=1S/Be.2FO/c;2*1-2/q+2;2*-1 |

InChIキー |

FWHZVAHNIWPYND-UHFFFAOYSA-N |

SMILES |

[Be+2].[O-]F.[O-]F |

正規SMILES |

[Be+2].[O-]F.[O-]F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Beryllium Oxide (BeO)

BeF₂’s solubility contrasts sharply with BeO, which hydrolyzes to insoluble Be(OH)₂ in neutral environments .

Comparison with Beryllium Hydroxide (Be(OH)₂)

Be(OH)₂’s amphoteric nature allows it to act as a precursor for BeO, whereas BeF₂’s stability in solution facilitates its use in electrochemical applications .

Comparison with Other Group II Difluorides (MgF₂, CaF₂)

BeF₂’s covalent bonding and low melting point distinguish it from MgF₂ and CaF₂, which exhibit stronger ionic character and higher thermal stability . These differences underpin BeF₂’s role in specialized applications, such as optical glass production .

Toxicological and Environmental Considerations

- BeF₂ Toxicity: Classified as a carcinogen (IARC Group 1) due to its association with lung cancer and CBD in occupational settings . Its solubility enhances systemic absorption compared to BeO .

- Regulatory Limits : OSHA mandates a permissible exposure limit (PEL) of 0.2 µg/m³ for beryllium compounds, emphasizing rigorous air monitoring and PPE use .

- Environmental Fate : BeF₂’s solubility increases its mobility in aquatic systems, necessitating containment strategies in industrial waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。